molecular formula C12H11NO B11905247 5,8-Dimethylquinoline-2-carbaldehyde

5,8-Dimethylquinoline-2-carbaldehyde

Cat. No.: B11905247
M. Wt: 185.22 g/mol
InChI Key: PAQRALDFZMAGMK-UHFFFAOYSA-N
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Description

5,8-Dimethylquinoline-2-carbaldehyde is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the aldehyde group at the 2-position and methyl groups at the 5 and 8 positions makes this compound a valuable intermediate in the synthesis of various heterocyclic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5,8-Dimethylquinoline-2-carbaldehyde can be synthesized via the Riley reaction, which involves the oxidation of quinoline derivatives using selenium dioxide. The reaction typically requires heating the quinoline derivative with selenium dioxide in a suitable solvent such as dioxane or acetic acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the industrial process.

Types of Reactions:

    Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methyl groups at the 5 and 8 positions can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: 5,8-Dimethylquinoline-2-carboxylic acid.

    Reduction: 5,8-Dimethylquinoline-2-methanol.

    Substitution: Various substituted quinoline derivatives depending on the electrophile used.

Scientific Research Applications

5,8-Dimethylquinoline-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex heterocyclic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules.

    Medicine: Quinoline derivatives, including this compound, are studied for their potential antimalarial, antibacterial, and anticancer activities.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,8-Dimethylquinoline-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites in proteins, potentially altering their function.

Comparison with Similar Compounds

    Quinoline-2-carbaldehyde: Lacks the methyl groups at the 5 and 8 positions.

    5,7-Dimethylquinoline-2-carbaldehyde: Has methyl groups at the 5 and 7 positions instead of 5 and 8.

    8-Hydroxy-5,7-dimethylquinoline-2-carbaldehyde: Contains a hydroxyl group at the 8 position.

Uniqueness: The presence of methyl groups at the 5 and 8 positions in 5,8-Dimethylquinoline-2-carbaldehyde provides unique steric and electronic properties, making it a valuable intermediate for the synthesis of specific heterocyclic compounds. Its unique structure can influence its reactivity and biological activity compared to other quinoline derivatives.

Properties

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

IUPAC Name

5,8-dimethylquinoline-2-carbaldehyde

InChI

InChI=1S/C12H11NO/c1-8-3-4-9(2)12-11(8)6-5-10(7-14)13-12/h3-7H,1-2H3

InChI Key

PAQRALDFZMAGMK-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC(=NC2=C(C=C1)C)C=O

Origin of Product

United States

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